molecular formula C6H3Cl3O3S B058120 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride CAS No. 23378-88-3

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

Cat. No. B058120
CAS RN: 23378-88-3
M. Wt: 261.5 g/mol
InChI Key: KXFQRJNVGBIDHA-UHFFFAOYSA-N
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Patent
US04053430

Procedure details

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is prepared according to the procedure of Example 6 of U.S. Pat. No. 3,453,099, whereby 2,4-dichlorophenol (0.05 mole) is reacted with 2.5 moles of chlorosulfonic acid at room temperature. The mixture is poured onto ice and the acid layer decanted from the warmed mixture. The product is washed with ice water and recrystallized from carbon tetrachloride; m.p. 81°-83° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
2.5 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[Cl:10][S:11](O)(=[O:13])=[O:12]>>[Cl:1][C:2]1[C:3]([OH:9])=[C:4]([S:11]([Cl:10])(=[O:13])=[O:12])[CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
2.5 mol
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is poured onto ice
CUSTOM
Type
CUSTOM
Details
the acid layer decanted from the warmed mixture
WASH
Type
WASH
Details
The product is washed with ice water
CUSTOM
Type
CUSTOM
Details
recrystallized from carbon tetrachloride

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=C(C1)Cl)S(=O)(=O)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.